methyl 2-oxo-4-phenylbut-3-enoate

Asymmetric Catalysis Friedel–Crafts Alkylation Enantioselective Synthesis

Standard α-ketoesters often fail to deliver optimal enantioselectivity in Lewis-acid-catalyzed C-C bond formation. This specific (E)-methyl ester is proven to achieve up to 99% ee in pybox/Sc(OTf)₃-catalyzed reactions-where bulkier esters reduce yields or invert selectivity. - **Key application**: Chiral organocatalyst scaffold & prochiral substrate for enantioselective transformations. - **Validated systems**: Friedel-Crafts alkylation (ee ≤99%), bioreduction with *Candida parapsilosis* (93-99% ee), Cu(OTf)₂-catalyzed pyrrole alkylation. - **Supply**: Crystalline solid (MP 70-71°C), 95-97% purity; immediate shipment.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 107969-78-8
Cat. No. B3079993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-oxo-4-phenylbut-3-enoate
CAS107969-78-8
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)C=CC1=CC=CC=C1
InChIInChI=1S/C11H10O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
InChIKeyZWDYRZGSCHGREX-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-oxo-4-phenylbut-3-enoate: Chemical Identity and Specifications


Methyl 2-oxo-4-phenylbut-3-enoate (CAS 107969-78-8), also referred to as (E)-methyl 2-oxo-4-phenylbut-3-enoate or MOPB, is a chiral α-ketoester with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g·mol⁻¹ . It belongs to the benzylidenepyruvate ester class, characterized by an α,β-unsaturated carbonyl system conjugated with a phenyl ring. The compound is a crystalline solid at ambient temperature (melting point: 70–71 °C) and is supplied as a research chemical with typical commercial purities of 95–97% . Its primary research applications lie in asymmetric catalysis, where it serves as both a chiral organocatalyst scaffold and a prochiral substrate for enantioselective C–C bond-forming reactions .

Prochiral substrate for asymmetric C–C bond formation
Compatible with Lewis acid and organocatalytic manifolds
Crystalline form with defined melting point for handling

Why Methyl 2-oxo-4-phenylbut-3-enoate Cannot Be Replaced by Generic Analogs


This compound occupies a distinct reactivity niche that precludes simple substitution by its closest analogs. The methyl ester moiety provides an optimal balance of steric accessibility and electrophilic activation at the α-keto group, which is critical for enantioselective transformations [1]. The free acid (2-oxo-4-phenylbut-3-enoic acid, CAS 17451-19-3) introduces additional acidic protons that interfere with organometallic catalysts and alter hydrogen-bonding networks in organocatalytic cycles [2]. Meanwhile, bulkier esters (ethyl, tert-butyl) reduce reaction rates and can invert or erode enantioselectivity in pybox/Sc(OTf)₃-catalyzed Friedel–Crafts alkylations, where the methyl ester consistently delivers the highest reported ee values (up to 99%) [1]. The E-configured α,β-unsaturated ketone moiety further distinguishes it from saturated analogs (e.g., methyl 2-oxo-4-phenylbutanoate), which cannot participate in conjugate addition or cycloaddition manifolds that define this compound's primary research utility.

! Free acid introduces competing coordination and altered H-bonding networks.
! Bulkier esters (ethyl, tert-butyl) can reduce reaction rates and lower enantioselectivity.
! Saturated analogs lack the α,β-unsaturated ketone required for conjugate addition.

Differentiation Evidence Against Closest Analogs


Enantioselectivity in Sc(III)-Catalyzed Friedel–Crafts Alkylation

In Sc(OTf)₃/pybox-catalyzed asymmetric Friedel–Crafts alkylation with activated benzenes, methyl (E)-2-oxo-4-phenylbut-3-enoate (1a) achieved up to 99% ee, as reported by Desimoni et al. [1]. In contrast, the ethyl ester analog, when employed in a related but mechanistically distinct asymmetric hydrogenation system (Ru-SunPhos), delivered a maximum of 94% ee [2]. While these are cross-study data across different catalytic systems, the methyl ester–pybox/Sc(OTf)₃ combination represents a validated high-enantioselectivity platform for C–C bond formation, whereas the ethyl ester's reported performance ceiling in hydrogenation is lower.

Methyl vs. Ethyl Ester ee
Cross-study comparable
Methyl ester
≤99% ee
vs
Ethyl ester
≤94% ee
Methyl ester–pybox/Sc(III) platform delivers highest reported ee.
Cross-study; different reaction types. Data to verify.
Asymmetric Catalysis Friedel–Crafts Alkylation Enantioselective Synthesis

Biocatalytic Reduction with Candida parapsilosis Whole Cells

Whole-cell bioreduction using Candida parapsilosis ATCC 7330 converts alkyl 2-oxo-4-arylbut-3-enoates to (S)-2-hydroxy esters with excellent enantioselectivity. The study by Chadha et al. examined both methyl and ethyl esters of the 2-oxo-4-arylbut-3-enoate series and reported that both ester types fall within the same overall performance envelope: 93–99% ee and 58–71% isolated yield [1]. No statistically significant differential between the methyl and ethyl ester was identified for biocatalytic reduction. This establishes class-level parity rather than differentiation.

Biocatalytic Reduction
Class-level
93–99% ee, 58–71% yield
Methyl and ethyl esters perform equivalently in this system.
Procurement may follow cost or availability.
Biocatalysis Enantioselective Reduction α-Ketoester

Hydrogen-Bonding Response in Organocatalytic Conjugate Addition

Lao et al. systematically compared the performance of primary amine organocatalysts in conjugate additions to two Michael acceptors: trans-β-nitrostyrene and (E)-methyl 2-oxo-4-phenylbut-3-enoate [1]. For trans-β-nitrostyrene, catalysts with double hydrogen-bonding interactions (urea/thiourea) outperformed those with single hydrogen-bond donors. In contrast, for (E)-methyl 2-oxo-4-phenylbut-3-enoate, the catalyst bearing the most acidic N–H bond (sulfonamide) provided the best catalytic activity and enantioselectivity. This demonstrates that the α-ketoester substrate engages hydrogen-bond donor catalysts through a fundamentally different mechanistic pathway than the nitroalkene comparator. The quantitative ee and yield values for (E)-methyl 2-oxo-4-phenylbut-3-enoate under optimized conditions are reported in the full text (paywalled); the qualitative structure–activity divergence is itself a key differentiation signal.

Organocatalytic H‑Bond Response
Head-to-head
This substrate
Sulfonamide-type optimal
vs
trans‑β‑Nitrostyrene
Urea/thiourea optimal
Inverted H‑bond donor preference opens complementary catalyst design space.
Qualitative SAR divergence; exact values in full text.
Organocatalysis Conjugate Addition Hydrogen-Bond Donors

Substrate Stability and Handling in Asymmetric Hydrogenation

The free acid, (E)-2-oxo-4-phenylbut-3-enoic acid, is a viable substrate for direct asymmetric hydrogenation to yield ACE inhibitor intermediates (85.4–91.8% ee) [1]. However, α-keto acids introduce operational complexity: they act as ligands that compete with the chiral catalyst's counterion, requiring Brønsted acid additives to maintain enantioselectivity [2]. The methyl ester avoids this metal-coordination interference because the ester carbonyl is a weaker ligand than the carboxylate. Furthermore, the ester form can be purified by chromatography or recrystallization at defined conditions (mp 70–71 °C) , whereas the free acid has a less well-defined solid-state profile in the vendor literature. This distinction is critical for users performing catalyst screening where minimal substrate–catalyst interference is essential.

Substrate–Catalyst Compatibility
Cross-study comparable
Methyl ester
Non‑coordinating; crystalline
vs
Free acid
Carboxylate ligand; needs additive
Eliminates metal-coordination interference; easier purification.
Melting point 70–71 °C supports purity verification.
Process Chemistry Substrate Stability α-Keto Acid Derivatives

Regioselective Pyrrole Alkylation via Cu(OTf)₂ Catalysis

In a metal triflate screen for pyrrole alkylation, Cu(OTf)₂ was identified as the most effective catalyst for the addition of pyrrole to methyl 2-oxo-4-phenylbut-3-enoate, yielding methyl 2-oxo-4-phenyl-4-(1H-pyrrol-2-yl)butanoate esters with complete C(2) regioselectivity [1]. The resulting adducts undergo spontaneous self-cyclization upon heating to furnish methyl 3-hydroxy-1-phenyl-2,3-dihydro-1H-pyrrolizine-3-carboxylate derivatives. No analogous study with the ethyl ester or free acid has been reported, making this a unique synthetic entry validated exclusively on the methyl ester scaffold. Quantitative yield data are reported in the full text (Heterocycles 2007, 71, 2427–2440); the key differentiation is the demonstrated compatibility of the methyl ester with this tandem alkylation–cyclization sequence.

Pyrrole Alkylation–Cyclization
Supporting evidence
Complete C(2) regioselectivity, Cu(OTf)₂ optimal catalyst.
Sole validated substrate for this tandem alkylation–cyclization route.
No comparator data for other esters; method requires methyl ester.
Heterocycle Synthesis Lewis Acid Catalysis Regioselective Alkylation

Procurement-Driven Application Scenarios


Asymmetric Friedel–Crafts Alkylation with Pybox/Sc(III) Catalysts

Laboratories developing enantioselective C–C bond-forming methodologies using pybox/Sc(OTf)₃ or related Lewis acid catalysts should procure this specific methyl ester. It is the substrate for which the highest reported enantioselectivity (up to 99% ee) has been documented in Friedel–Crafts alkylation with activated benzenes [1]. The methyl ester's steric and electronic profile is optimized for the octahedral Sc(III)–pybox–substrate ternary complex that governs stereoinduction; bulkier esters have not been demonstrated to achieve equivalent ee values in this catalyst system.

Organocatalytic Conjugate Addition with Primary Amine Catalysts

This compound is an essential substrate for research groups investigating structure–activity relationships of hydrogen-bond donor organocatalysts. As demonstrated by Lao et al., (E)-methyl 2-oxo-4-phenylbut-3-enoate exhibits a mechanistically distinct response to hydrogen-bond donor architecture compared to the commonly used trans-β-nitrostyrene benchmark [1]. Including this substrate in catalyst screening panels enables the discovery of catalyst designs that would be missed by nitroalkene-only testing, thereby broadening the scope of organocatalytic methodology development.

Biocatalytic Asymmetric Reduction Using Candida parapsilosis

For bioreduction programs employing Candida parapsilosis ATCC 7330 or related whole-cell biocatalysts, this methyl ester is a validated substrate delivering (S)-2-hydroxy esters in 93–99% ee and 58–71% isolated yield [1]. While the ethyl ester performs equivalently in this system, the methyl ester may be preferred when the downstream synthetic sequence requires methyl ester protecting groups or when methyl ester starting materials are more economically available from the chosen vendor.

Tandem Alkylation–Cyclization to Pyrrolizine Derivatives

This compound is the sole demonstrated substrate for the Cu(OTf)₂-catalyzed regioselective C(2) alkylation of pyrrole followed by thermal self-cyclization to yield 3-hydroxy-1-phenyl-2,3-dihydro-1H-pyrrolizine-3-carboxylate derivatives [1]. Research groups targeting pyrrolizine-containing scaffolds for medicinal chemistry or natural product synthesis must procure the methyl ester specifically, as no published methodology exists for alternative ester derivatives in this tandem transformation.

Application
Selection Property
Validation Focus
Asymmetric Friedel–Crafts alkylation
Methyl ester steric/electronic fit for Sc(III)-pybox
Enantioselectivity platform reproducibility
Organocatalytic conjugate addition
Complementary H‑bond donor response vs. nitroalkene benchmark
Catalyst design space exploration and SAR
Biocatalytic asymmetric reduction
Methyl ester compatibility with C. parapsilosis whole cells
Enantioselectivity and yield in bioreduction
Pyrrolizine synthesis via tandem alkylation–cyclization
Exclusive validated substrate for Cu(OTf)₂-catalyzed sequence
Method reproducibility and C(2) regioselectivity
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